molecular formula C19H24F2N2O3 B7151596 N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7151596
M. Wt: 366.4 g/mol
InChI Key: FLGLJLFYXZSXAN-UHFFFAOYSA-N
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Description

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a difluoroacetyl moiety

Properties

IUPAC Name

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O3/c1-2-26-16-6-4-3-5-15(16)19(20,21)18(25)23-11-9-14(10-12-23)22-17(24)13-7-8-13/h3-6,13-14H,2,7-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGLJLFYXZSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)N2CCC(CC2)NC(=O)C3CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Difluoroacetyl Group: This step often involves the use of difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.

    Attachment of the Cyclopropane Carboxamide Group: This can be done through amide bond formation using cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Shares the piperidine and cyclopropane carboxamide moieties but differs in the substituents on the piperidine ring.

    N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide: Contains similar ethoxyphenyl and carboxamide groups but has an oxalamide linkage instead of a cyclopropane ring.

Uniqueness

N-[1-[2-(2-ethoxyphenyl)-2,2-difluoroacetyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the difluoroacetyl group, which can impart distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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